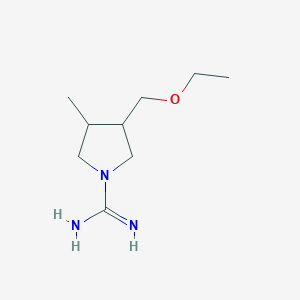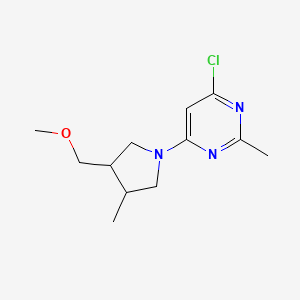
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)propanoic acid
Overview
Description
This compound is a derivative of propanoic acid with a fluoromethyl-methylpiperidin group attached to the second carbon . Propanoic acid is a simple carboxylic acid, and piperidin is a heterocyclic organic compound. The presence of fluorine could potentially affect the compound’s reactivity and other properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in a molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the carboxylic acid group and the fluorine atom. Carboxylic acids can participate in a variety of reactions, including acid-base reactions and esterification . Fluorine is highly electronegative, which could make the compound more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the fluorine atom could affect its polarity, boiling point, and melting point .Scientific Research Applications
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)propanoic acid has a variety of scientific research applications. It has been used in the study of the structure and function of proteins, as well as in the study of drug-receptor interactions. It has also been used in the study of enzyme-substrate interactions and the design of new drugs. Additionally, it has been used in the study of cell-signaling pathways and the development of new treatments for diseases.
Mechanism of Action
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)propanoic acid interacts with certain molecules in the body, such as proteins, enzymes, and receptors. It binds to these molecules, forming a complex that can either activate or inhibit the activity of the molecule. This interaction is what allows this compound to be used in a variety of scientific research applications.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to affect the activity of enzymes, receptors, and proteins in the body. It has also been found to have an effect on the activity of certain hormones, such as insulin and cortisol. Additionally, it has been found to have an effect on the expression of certain genes.
Advantages and Limitations for Lab Experiments
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)propanoic acid has several advantages for laboratory experiments. It is a relatively stable compound, meaning that it can be stored for long periods of time without degrading. Additionally, it is relatively easy to synthesize, making it convenient to obtain. However, this compound is a chiral molecule, meaning that it has two different spatial arrangements of its atoms. This property can lead to difficulties in certain experiments, as the two different spatial arrangements can interact differently with other molecules.
Future Directions
There are a number of potential future directions for research involving 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)propanoic acid. One potential direction is the development of new drugs that utilize the properties of this compound to target specific molecules in the body. Additionally, further research could be done to explore the effects of this compound on the expression of certain genes. Additionally, further research could be done to explore the effects of this compound on the activity of enzymes, receptors, and proteins in the body. Finally, research could be done to explore the effects of this compound on the activity of certain hormones, such as insulin and cortisol.
Safety and Hazards
Properties
IUPAC Name |
2-[4-(fluoromethyl)-4-methylpiperidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO2/c1-8(9(13)14)12-5-3-10(2,7-11)4-6-12/h8H,3-7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUOTPYQHJMHRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC(CC1)(C)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-(Methoxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1480006.png)



